An In-depth Technical Guide to the Chemical Properties of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride
An In-depth Technical Guide to the Chemical Properties of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. Its prevalence in marketed drugs underscores its importance as a versatile building block in drug design and development. This guide provides a comprehensive technical overview of the chemical properties of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key intermediate for the synthesis of more complex bioactive molecules. This document delves into its structural features, physicochemical properties, spectral characteristics, synthesis, and safety considerations, offering a foundational resource for researchers in the field.
Chemical Identity and Structure
(1H-1,2,4-triazol-5-yl)methanol hydrochloride is the salt form of (1H-1,2,4-triazol-5-yl)methanol, where the basic 1,2,4-triazole ring is protonated by hydrochloric acid. This enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.
Systematic Name: (1H-1,2,4-triazol-5-yl)methanol hydrochloride Molecular Formula: C₃H₆ClN₃O Molecular Weight: 135.55 g/mol CAS Number: 1195596-30-5[1][2][3][4][5][6][7] (Note: The free base, (1H-1,2,4-triazol-5-yl)methanol, is often associated with CAS Number 123372-69-0)[8][9][10]
The structure consists of a five-membered 1,2,4-triazole ring substituted with a hydroxymethyl group at the 5-position. The hydrochloride salt form implies that one of the nitrogen atoms in the triazole ring is protonated.
Caption: Synthetic workflow for the free base.
Experimental Protocol (Illustrative):
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Reaction Setup: To a solution of methyl glycolate (1.0 eq) in a suitable solvent such as ethanol, add aminoguanidine hydrochloride (1.0 eq) and a base (e.g., sodium ethoxide, 1.0 eq) to liberate the free aminoguanidine.
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Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (1H-1,2,4-triazol-5-yl)methanol.
Step 2: Conversion to Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol:
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Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
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Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield (1H-1,2,4-triazol-5-yl)methanol hydrochloride.
Chemical Reactivity
The chemical reactivity of (1H-1,2,4-triazol-5-yl)methanol hydrochloride is dictated by the functional groups present: the 1,2,4-triazole ring and the primary alcohol.
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1,2,4-Triazole Ring: The triazole ring is aromatic and generally stable. The nitrogen atoms can act as nucleophiles or be alkylated. The ring can also participate in the formation of metal complexes.
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Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.
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Acidity/Basicity: The triazole ring has both acidic (N-H) and basic (lone pairs on nitrogen) properties. The hydrochloride salt form indicates that the compound will behave as an acid in solution, releasing a proton from the protonated triazole ring.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (1H-1,2,4-triazol-5-yl)methanol hydrochloride is not widely available, general safety precautions for handling 1,2,4-triazole derivatives should be followed. These compounds are typically considered irritants. [11] General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Applications in Research and Drug Development
(1H-1,2,4-triazol-5-yl)methanol hydrochloride serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential biological activity. The presence of the hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor to various antifungal, antiviral, and anticancer agents highlights its significance in medicinal chemistry. [12]
Conclusion
(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a key chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, spectral data, synthesis, and safety considerations. While there are gaps in the publicly available experimental data for this specific salt, this guide offers a solid foundation for researchers by providing expected properties and methodologies based on the well-established chemistry of the 1,2,4-triazole scaffold. Further detailed experimental studies on this compound will undoubtedly contribute to its broader application in the synthesis of novel therapeutic agents.
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(1-Methyl-1H-t[1][2][13]riazol-5-yl)methanol. (n.d.). Chem-Impex.
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- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.).
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